An In-depth Technical Guide to the Physicochemical Properties of 2-Methylcyclopentanethiol
An In-depth Technical Guide to the Physicochemical Properties of 2-Methylcyclopentanethiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Methylcyclopentanethiol. Due to a lack of directly reported experimental data for this specific compound, this document compiles information on its basic identifiers, estimated physical properties based on structurally related compounds, and general experimental protocols for their determination. Additionally, a plausible synthetic route and general principles for its spectroscopic analysis are outlined. This guide serves as a valuable resource for professionals in research and drug development requiring a thorough understanding of this thiol compound.
Introduction
2-Methylcyclopentanethiol is a sulfur-containing organic compound with the molecular formula C6H12S. As a thiol, it possesses a sulfhydryl (-SH) functional group attached to a 2-methylcyclopentyl ring. Thiols are known for their distinct odors and their significant role in various chemical and biological processes. Understanding the physicochemical properties of 2-Methylcyclopentanethiol is crucial for its application in areas such as flavor and fragrance chemistry, synthesis of fine chemicals, and potentially in pharmaceutical development. This guide aims to consolidate the available information and provide a detailed technical resource for scientists and researchers.
Physicochemical Properties
Table 1: Summary of Physicochemical Properties of 2-Methylcyclopentanethiol
| Property | Value | Source/Comment |
| IUPAC Name | 2-methylcyclopentane-1-thiol | --- |
| Molecular Formula | C6H12S | [1] |
| Molecular Weight | 116.24 g/mol | [1] |
| Boiling Point | Estimated: ~145-155 °C | Estimation based on the boiling point of cyclopentanethiol (B157770) (129-131 °C)[2] and the typical increase with an additional methyl group. |
| Melting Point | Not available | --- |
| Density | Estimated: ~0.94-0.96 g/mL at 25 °C | Estimation based on the density of cyclopentanethiol (0.955 g/mL at 25 °C)[2]. |
| Refractive Index | Estimated: ~1.48-1.50 at 20 °C | Estimation based on the refractive index of cyclopentanethiol (n20/D 1.4902)[2]. |
| Solubility | Predicted: Slightly soluble in water; soluble in organic solvents like alcohol and oils. | Based on the properties of cyclopentanethiol[3][4][5] and general solubility of thiols. |
| Computed XLogP3-AA | 2.7 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Topological Polar Surface Area | 1 Ų | [1] |
Synthesis
A plausible and common method for the synthesis of 2-Methylcyclopentanethiol is the reduction of the corresponding ketone, 2-methylcyclopentanone, to a thiol. This can be achieved through a two-step process involving the formation of a thioketal followed by reduction, or more directly using specific reducing agents in the presence of a sulfur source.
Synthesis from 2-Methylcyclopentanone
A general and effective laboratory method for the conversion of a ketone to a thiol involves the use of Lawesson's reagent or similar thionating agents to form a thioketone, which is then reduced. Alternatively, the ketone can be converted to a tosylhydrazone, which is then treated with hydrogen sulfide. A more direct approach involves the reductive sulfidation of the ketone.
DOT Script for Synthesis Workflow:
Caption: A general workflow for the synthesis of 2-Methylcyclopentanethiol from 2-methylcyclopentanone.
Experimental Protocols
The following sections describe general experimental methodologies for determining the key physicochemical properties of a liquid organic compound like 2-Methylcyclopentanethiol.
Determination of Boiling Point
The boiling point of a liquid can be determined using several methods, including simple distillation or the Thiele tube method. The Thiele tube method is particularly suitable for small sample volumes.
DOT Script for Thiele Tube Method:
Caption: Experimental workflow for determining the boiling point using the Thiele tube method.
Determination of Density
The density of a liquid is determined by measuring its mass and volume.
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Mass Measurement: Weigh a clean, dry pycnometer or a graduated cylinder of a known volume.
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Volume Measurement: Fill the container with the liquid to the calibrated mark.
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Final Mass Measurement: Weigh the container with the liquid.
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Calculation: The density is calculated by dividing the mass of the liquid (final mass - initial mass) by its volume.
Determination of Refractive Index
The refractive index is measured using a refractometer.
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Calibration: Calibrate the refractometer using a standard liquid with a known refractive index.
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Sample Application: Place a few drops of the sample on the prism of the refractometer.
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Measurement: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into focus on the crosshairs of the eyepiece.
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Reading: Read the refractive index from the scale. Correct the reading for temperature if necessary.
Determination of Solubility
The solubility in water can be determined qualitatively and quantitatively.
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Qualitative: Add a small amount of the thiol to a test tube containing water. Shake vigorously and observe if the thiol dissolves to form a homogeneous solution or forms a separate layer.
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Quantitative: Prepare a saturated solution of the thiol in water at a specific temperature. A known volume of the aqueous layer is then carefully separated, and the concentration of the dissolved thiol is determined using a suitable analytical technique such as gas chromatography.
Spectroscopic Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile compounds. In the mass spectrum of a cyclic thiol, the molecular ion peak (M+) is expected. Common fragmentation patterns for thiols include the loss of the -SH group and cleavage of the ring. The fragmentation of cyclic sulfides often involves the loss of small neutral molecules like H2S or alkenes.
DOT Script for GC-MS Fragmentation Logic:
Caption: A simplified logical diagram of potential fragmentation pathways for 2-Methylcyclopentanethiol in GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton of the sulfhydryl group (-SH) typically appears as a broad singlet in the region of 1-2 ppm. The chemical shifts and splitting patterns of the protons on the cyclopentyl ring and the methyl group will provide detailed structural information.
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¹³C NMR: The carbon atom attached to the sulfur will have a characteristic chemical shift. The other carbon atoms of the cyclopentyl ring and the methyl group will also show distinct signals.
Raman Spectroscopy
Raman spectroscopy can be a useful tool for the characterization of thiols. The S-H stretching vibration typically appears as a weak to medium band in the region of 2550-2600 cm⁻¹. The C-S stretching vibration is usually observed in the 600-700 cm⁻¹ region. Surface-enhanced Raman spectroscopy (SERS) can be particularly useful for studying the interaction of thiols with metal surfaces[6].
Signaling Pathways and Biological Activity
Currently, there is no publicly available information on specific signaling pathways or established biological activities involving 2-Methylcyclopentanethiol. Thiols, in general, are known to participate in various biological processes, including acting as antioxidants and participating in enzyme-catalyzed reactions. Further research is required to elucidate any potential biological roles of this specific compound.
Conclusion
This technical guide has synthesized the available information on the physicochemical properties of 2-Methylcyclopentanethiol. While direct experimental data is limited, estimations based on related compounds provide a useful starting point for researchers. The outlined experimental protocols offer a framework for the empirical determination of these properties. The provided information on synthesis and spectroscopic analysis further equips scientists with the necessary knowledge to work with this compound. Future research should focus on the experimental validation of the estimated properties and the exploration of the potential biological activities of 2-Methylcyclopentanethiol.
References
- 1. 2-Methyl-1-pentanethiol | C6H14S | CID 519251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopentanethiol CAS#: 1679-07-8 [m.chemicalbook.com]
- 3. Cyclopentanethiol | C5H10S | CID 15510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclopentanethiol | 1679-07-8 [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
